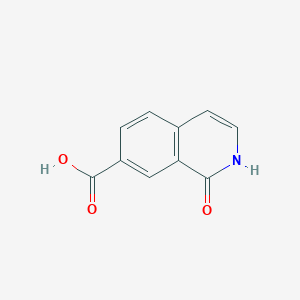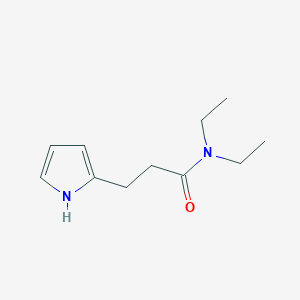![molecular formula C13H20ClFN2O B1396804 [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride CAS No. 1332531-48-2](/img/structure/B1396804.png)
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride
Vue d'ensemble
Description
1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl)-methylamine hydrochloride, also known as FMPE, is a novel compound that has been studied for its potential applications in the biomedical field. FMPE is a small molecule that is composed of an amine group and a fluorinated phenyl ring. It has been studied for its potential to act as a neurotransmitter and its ability to modulate the activity of certain enzymes. FMPE has been studied for its ability to interact with a variety of proteins and receptors, as well as its potential to modulate the activity of certain enzymes.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism and Depression
One study focused on an orally active, water-soluble neurokinin-1 receptor antagonist, which showed high affinity and effectiveness in pre-clinical tests related to clinical efficacy in emesis and depression. This compound, with water solubility of >100 mg/mL, demonstrated a long central duration of action, indicating its potential for both intravenous and oral clinical administration in treating conditions such as depression and emesis (Harrison et al., 2001).
COX-2 Inhibition and Inflammatory Response
Another research avenue explored the synthesis of novel compounds for their cyclooxygenase (COX-1 and COX-2) inhibition properties in vitro. Some compounds exhibited moderate to good selective COX-2 inhibition, suggesting their potential as safer alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing side effects. The structural modifications in these compounds significantly altered their inhibitory properties, highlighting the influence of molecular design on therapeutic efficacy (Shi et al., 2012).
Antidepressant Properties and Serotonin Reuptake Inhibition
A novel compound was identified for its potent antidepressant activities by inhibiting serotonin reuptake and showing antagonism towards the 5-HT(2A) receptor. This compound significantly increased extracellular serotonin levels in the rat frontal cortex more robustly than other antidepressants, indicating its potential as a novel antidepressant (Hatanaka et al., 2000).
Antimicrobial and Antitubercular Activities
Research on synthesized morpholine derivatives revealed remarkable anti-TB activity and superior anti-microbial activity. These findings suggest the potential of these compounds in developing new treatments for tuberculosis and other microbial infections, highlighting the diverse therapeutic applications of morpholine derivatives (Mamatha S.V et al., 2019).
KCNQ2 Potassium Channel Opening and Migraine Treatment
Another study synthesized an orally bioavailable KCNQ2 potassium channel opener, demonstrating significant activity in reducing cortical spreading depressions in a rat model of migraine. This indicates its potential as an effective treatment for migraine through the modulation of potassium channels (Wu et al., 2003).
Propriétés
IUPAC Name |
1-(3-fluoro-4-morpholin-4-ylphenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.ClH/c1-10(15-2)11-3-4-13(12(14)9-11)16-5-7-17-8-6-16;/h3-4,9-10,15H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVOZERJPIASTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCOCC2)F)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)
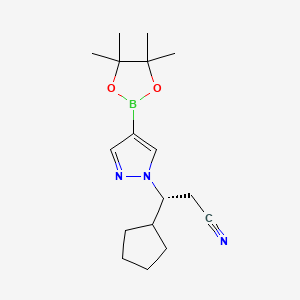
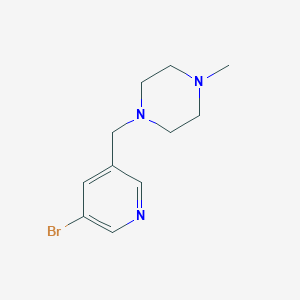

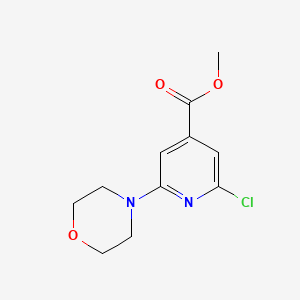
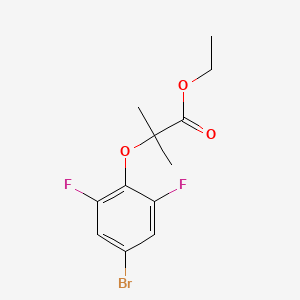
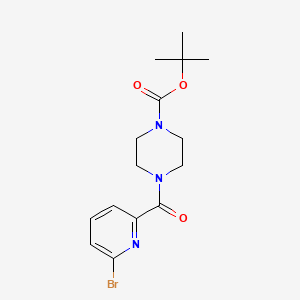
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1396735.png)
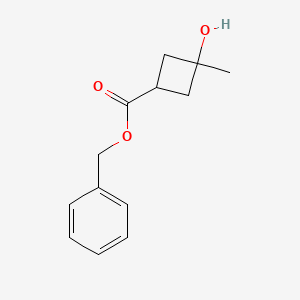
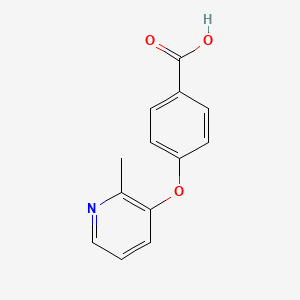
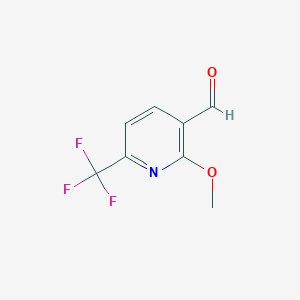
![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)
